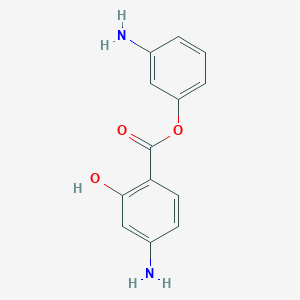
3-Aminophenyl 4-amino-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminophenyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aminobenzoates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an aminophenyl group attached to an amino-hydroxybenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminophenyl 4-amino-2-hydroxybenzoate can be achieved through several methods. One common approach involves the reaction of 3-aminophenol with 4-amino-2-hydroxybenzoic acid under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
3-Aminophenyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted aminobenzoates, quinones, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Aminophenyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Aminophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Aminophenyl 4-amino-2-hydroxybenzoate include:
- 3-Amino-4-hydroxybenzoic acid
- 4-Amino-3-hydroxybenzoic acid
- 2-Amino-5-hydroxybenzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications. Its specific structure also imparts distinct biological activities, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
56356-23-1 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
(3-aminophenyl) 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C13H12N2O3/c14-8-2-1-3-10(6-8)18-13(17)11-5-4-9(15)7-12(11)16/h1-7,16H,14-15H2 |
InChIキー |
ZSRWEPZVRSBQPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)N)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















